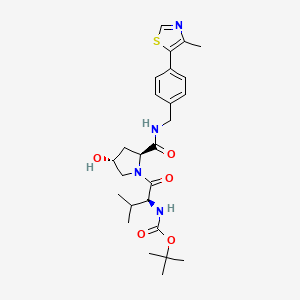

VH032 analogue-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H36N4O5S |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C26H36N4O5S/c1-15(2)21(29-25(34)35-26(4,5)6)24(33)30-13-19(31)11-20(30)23(32)27-12-17-7-9-18(10-8-17)22-16(3)28-14-36-22/h7-10,14-15,19-21,31H,11-13H2,1-6H3,(H,27,32)(H,29,34)/t19-,20+,21+/m1/s1 |

InChI Key |

IBHOCLAWYSUEFY-HKBOAZHASA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VH032 and its Analogues in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A key application of VH032 and its derivatives, such as VH032 analogue-2, is in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding and utilizing VH032-based compounds in research and drug development. This compound is a derivative of VH032 designed as a synthetic intermediate for the construction of PROTAC molecules.[1] It incorporates a protective group that can be removed under acidic conditions, facilitating its conjugation to a linker and a ligand for a target protein.[1]

Core Mechanism of Action: VHL-Mediated Ubiquitination

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex.[2] Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This modification is recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.

VH032 and its analogues function by mimicking the hydroxylated HIF-1α peptide, thereby binding to VHL and inhibiting the VHL:HIF-1α interaction.[3][4] This inhibition leads to the stabilization of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes. In the context of PROTACs, the VH032 moiety serves as an E3 ligase recruiter. By being chemically linked to a ligand for a target protein, the resulting PROTAC molecule brings the target protein into close proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and degradation.

Signaling Pathway of VHL and HIF-1α Regulation

The following diagram illustrates the canonical pathway of HIF-1α regulation by VHL and how VHL inhibitors like VH032 intervene.

PROTAC Mechanism of Action with this compound

PROTACs synthesized using this compound employ a "hijacking" mechanism. The VH032 moiety binds to VHL, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the VHL complex to the target protein, marking it for degradation.

Quantitative Data

The binding affinity of VH032 to the VHL protein has been characterized by various biophysical methods. The following table summarizes key quantitative metrics.

| Compound | Assay Type | Parameter | Value (nM) |

| VH032 | Isothermal Titration Calorimetry (ITC) | Kd | 185 |

| VH032 | Fluorescence Polarization (FP) | IC50 | 352.2 |

Note: Data for this compound is not publicly available as it is primarily a synthetic intermediate.

Experimental Protocols

VHL:HIF-1α Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of compounds that disrupt the VHL and HIF-1α interaction.

Principle: A fluorescently labeled peptide derived from HIF-1α (tracer) binds to the VHL protein complex, resulting in a high fluorescence polarization signal. A competing compound that binds to VHL will displace the tracer, leading to a decrease in the polarization signal.

Materials:

-

Purified VHL protein complex (VCB: VHL, Elongin C, Elongin B)

-

FAM-labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)

-

Assay Buffer: 20 mM Bis-Tris pH 7.0, 150 mM NaCl, 1 mM DTT

-

Test compounds (e.g., VH032) dissolved in DMSO

-

384-well, black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

Assay Plate Preparation:

-

Add diluted test compounds to the wells of the 384-well plate.

-

Include controls:

-

Maximum Polarization (0% Inhibition): VCB complex + FAM-HIF-1α peptide + DMSO.

-

Minimum Polarization (100% Inhibition): FAM-HIF-1α peptide + DMSO (no VCB complex).

-

-

-

Addition of VCB Complex: Add the VCB complex to all wells except the minimum polarization controls. The final concentration should be optimized (e.g., ~450 nM).

-

Addition of Fluorescent Probe: Add the FAM-HIF-1α peptide to all wells. The final concentration should be below the Kd of the interaction (e.g., ~278 nM).

-

Incubation: Shake the plate for 1 minute and then incubate at room temperature for 60 minutes, protected from light.

-

Measurement: Read the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis: Normalize the data using the minimum and maximum polarization controls and fit the dose-response curve to determine the IC50 value.

Western Blot for HIF-1α Stabilization

This protocol is used to qualitatively or semi-quantitatively assess the cellular activity of VHL inhibitors by measuring the accumulation of HIF-1α.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere. Treat the cells with the VHL inhibitor (e.g., VH032) at various concentrations and for different durations (e.g., 2 to 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an antibody for a loading control (e.g., β-actin or GAPDH).

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RT-qPCR for HIF-1α Target Gene Expression

This method quantifies the functional downstream consequences of HIF-1α stabilization by measuring the mRNA levels of its target genes.

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with the VHL inhibitor as described for the Western blot. Extract total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR:

-

Perform qPCR using SYBR Green or TaqMan probes for HIF-1α target genes (e.g., VEGFA, GLUT1, CA9) and a housekeeping gene (e.g., ACTB, GAPDH).

-

Run the PCR in triplicate for each sample.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

VH032 is a well-characterized VHL ligand that serves as a powerful tool for studying the hypoxia signaling pathway and as a critical component in the development of PROTACs. Its analogue, this compound, is a key intermediate that enables the synthesis of these targeted protein degraders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to leverage the VHL E3 ligase for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 3. selleckchem.com [selleckchem.com]

- 4. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

The Role of VH032 Analogue-2 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

VH032 analogue-2 is a specialized chemical entity that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This guide provides an in-depth overview of its application, mechanism of action, and the experimental considerations for its use in research and drug development.

Core Function: A Ligand for the VHL E3 Ubiquitin Ligase

This compound is an analogue of VH032, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary function is to recruit the VHL protein as part of a PROTAC molecule.[1] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, VHL via this compound), and a linker that connects the two ligands.[3][4]

The key feature of this compound is the presence of a protective group that can be removed under acidic conditions. This property makes it a ready-to-use intermediate for the synthesis of PROTACs, allowing for the covalent attachment of a linker and subsequently, a ligand for the target protein.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. This results in the formation of a polyubiquitin chain on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

Recycling: After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.

This catalytic mode of action is a significant advantage of PROTACs over traditional small-molecule inhibitors, as substoichiometric amounts of the PROTAC can lead to the degradation of a large amount of the target protein.

Signaling Pathway of a VHL-based PROTAC

The following diagram illustrates the general signaling pathway initiated by a PROTAC utilizing a VHL ligand like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to VH032 Analogue-2: Structure, Properties, and Application in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

VH032 analogue-2 is a crucial chemical intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its pivotal role as a precursor to the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. Detailed experimental methodologies for its synthesis, characterization, and integration into PROTAC molecules are presented to facilitate its effective utilization in targeted protein degradation research and drug discovery.

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a powerful strategy to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. VH032 is a potent and well-characterized ligand for VHL.

This compound serves as a key building block in the synthesis of VH032-based PROTACs. It is a protected form of the VHL ligand, featuring a tert-butoxycarbonyl (Boc) protecting group. This protecting group strategy allows for controlled, sequential synthesis of PROTACs, ensuring that the reactive amine on the VH032 core does not interfere with earlier synthetic steps. The Boc group can be efficiently removed under acidic conditions to liberate the free amine, which is then available for conjugation with a linker and a target protein ligand.

Structure and Physicochemical Properties

The defining feature of this compound is the Boc-protected L-valine residue, which masks the amine functionality required for linker attachment.

Chemical Structure

IUPAC Name: tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate[1]

Chemical Formula: C₂₆H₃₆N₄O₅S[1]

Molecular Weight: 516.7 g/mol [1]

CAS Number: 1448189-66-9[2][3]

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively published as it is primarily an intermediate. However, the properties of the parent VH032 ligand and related PROTACs provide valuable insights. The Boc group increases the lipophilicity of the molecule compared to the deprotected amine. The solubility and permeability of this intermediate are critical for its handling and reactivity in subsequent synthetic steps.

| Property | Value | Notes |

| Molecular Weight | 516.7 g/mol | Calculated from the molecular formula. |

| Molecular Formula | C₂₆H₃₆N₄O₅S | Confirmed by mass spectrometry. |

| Appearance | White to off-white solid | Based on supplier information. |

| Solubility | Soluble in DMSO and other organic solvents | The parent compound, VH032, is soluble in DMSO and ethanol. The increased lipophilicity of the analogue suggests similar or better solubility in organic solvents. |

| Permeability (Predicted) | Moderate to High | Permeability of VH032-based PROTACs is highly dependent on the linker and target ligand. The Boc-protected intermediate is expected to be more permeable than its deprotected, more polar counterpart. |

Role in PROTAC Synthesis: A Strategic Intermediate

This compound is strategically employed in the modular synthesis of PROTACs. The Boc protecting group allows for the assembly of complex target protein ligands and linkers without the risk of unintended reactions with the amine of the VHL ligand.

The overall workflow for utilizing this compound in PROTAC synthesis can be visualized as follows:

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the coupling of four key building blocks. A convergent synthetic strategy is often preferred to maximize yield and minimize side reactions.

Overall Synthetic Scheme:

Detailed Protocol (Exemplary):

A feasible, column chromatography-free, multi-gram scale synthesis of the deprotected VH032 amine has been reported, which can be adapted for the synthesis of this compound by modifying the final deprotection step. The key steps involve:

-

Synthesis of the thiazole-benzylamine core: This is typically achieved through a palladium-catalyzed cross-coupling reaction.

-

Coupling with the hydroxyproline moiety: The core is then coupled with a protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivative.

-

Coupling with Boc-L-tert-leucine: The final building block, Boc-L-tert-leucine, is coupled to the growing molecule.

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

Boc Deprotection of this compound

The removal of the Boc protecting group is a critical step to unmask the amine for linker conjugation. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly in the next step or neutralized with a mild base and purified.

Amide Coupling of Deprotected this compound with a Linker

The free amine of the deprotected this compound is coupled with a linker that has a terminal carboxylic acid or other activated functional group.

Protocol:

-

Dissolve the deprotected VH032 amine and the linker-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the coupling reaction.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

-

The final PROTAC product is then purified by preparative high-performance liquid chromatography (HPLC).

VHL Binding Affinity Determination

To assess the binding affinity of this compound (or more relevantly, the deprotected VH032) to the VHL E3 ligase complex, a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.

Fluorescence Polarization (FP) Assay Protocol:

This protocol is adapted from commercially available VHL binding assay kits.

-

Reagents and Buffers:

-

Purified VHL-ElonginB-ElonginC (VCB) complex.

-

A fluorescently labeled VHL ligand (e.g., BDY FL VH032) as a tracer.

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

This compound (or deprotected VH032) as the competitor.

-

-

Procedure:

-

Prepare a serial dilution of the this compound.

-

In a 384-well plate, add the VCB complex, the fluorescent tracer, and the competitor compound.

-

Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

The IC₅₀ value is determined by plotting the fluorescence polarization signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The dissociation constant (Kd) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Signaling Pathways and Mechanism of Action

This compound itself is not biologically active in terms of inducing protein degradation. Its significance lies in its conversion to the active VHL ligand, VH032. Once incorporated into a PROTAC, the VH032 moiety mediates the recruitment of the VHL E3 ligase to the target protein.

The PROTAC-induced Protein Degradation Pathway:

The formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase is a critical determinant of degradation efficiency. The VH032 moiety of the PROTAC binds to the substrate recognition domain of VHL, mimicking the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α). This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.

Conclusion

This compound is an indispensable tool for the synthesis of VHL-recruiting PROTACs. Its Boc-protected design enables a robust and controlled synthetic strategy, allowing for the efficient construction of a diverse range of protein degraders. A thorough understanding of its structure, properties, and the experimental protocols for its use is essential for researchers in the field of targeted protein degradation. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in the development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to VH032 Analogue-2 as a VHL Ligand for PROTACs

This guide provides a comprehensive technical overview of this compound, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the underlying biological pathways, quantitative binding data of related compounds, and detailed experimental protocols relevant to the characterization and application of VHL ligands in targeted protein degradation.

Introduction: The Rise of PROTACs and the Role of VHL

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein.

These heterobifunctional molecules consist of two key components connected by a chemical linker:

-

A warhead that binds to the target Protein of Interest (POI).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex. Its natural function is to identify hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) under normal oxygen conditions, leading to its ubiquitination and subsequent degradation. This specific recognition mechanism has been ingeniously co-opted for PROTAC technology, making VHL one of the most widely used E3 ligases for targeted protein degradation.

This compound: A Key Intermediate for VHL-based PROTACs

VH032 is a well-established, potent, and cell-permeable small molecule that binds to VHL, effectively mimicking the HIF-1α peptide. This compound is a derivative of this parent compound, specifically designed as a versatile intermediate for the synthesis of PROTACs.[1][2]

Its key feature is the presence of a protective group that can be removed under acidic conditions .[1][2] This allows for controlled, late-stage conjugation to a linker and POI ligand, providing a streamlined and efficient route to novel PROTAC molecules. Its role as a direct precursor makes it a valuable tool for researchers building libraries of VHL-recruiting degraders.

Quantitative Data: Binding Affinities of VHL Ligands

While specific binding affinity data for this compound is not publicly available, the affinity of its parent compound, VH032, and other key analogues have been extensively characterized. This data provides a crucial benchmark for understanding the VHL-ligand interaction.

| Compound | Assay Method | Measured Value | Unit | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 | nM | [2] |

| VH032 | Fluorescence Polarization (FP) | IC50 = 454 | nM | |

| VH032 | Time-Resolved FRET (TR-FRET) | Ki = 33.4 | nM | |

| VH032 | Time-Resolved FRET (TR-FRET) | IC50 = 77.8 | nM | |

| VH298 | Time-Resolved FRET (TR-FRET) | Ki = 18.9 | nM | |

| Me-VH032 Analogue (Inhibitor 39) | Fluorescence Polarization (FP) | IC50 = 196 | nM | |

| BODIPY FL VH032 (Fluorescent Probe) | Time-Resolved FRET (TR-FRET) | Kd = 3.01 | nM |

Signaling Pathways and Mechanism of Action

Understanding the native VHL signaling pathway is fundamental to appreciating how VHL-recruiting PROTACs function.

The VHL/HIF-1α Signaling Pathway

The design of VHL ligands like VH032 is directly inspired by the interaction between VHL and its natural substrate, HIF-1α.

References

The Role of VH032 Analogue-2 in E3 Ubiquitin Ligase Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of VH032 and its analogues, particularly VH032 analogue-2, in the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. As a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology, understanding the binding kinetics, mechanism of action, and experimental validation of these molecules is paramount for the successful design and development of novel therapeutics. This document provides a comprehensive overview of the core principles, quantitative data, and detailed experimental methodologies relevant to the field.

Introduction to VHL E3 Ligase and PROTAC Technology

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, marking them for degradation by the proteasome. PROTACs are heterobifunctional molecules designed to hijack this natural process. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[1]

The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex and is one of the most widely utilized E3 ligases in PROTAC design due to its ubiquitous expression and well-characterized binders.[2] Small molecule ligands that bind to VHL, such as VH032 and its derivatives, are therefore essential tools in the development of VHL-based PROTACs.

This compound, with the IUPAC name tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate, is a key synthetic intermediate in the construction of such PROTACs.[3] It is essentially the core VH032 molecule with a tert-butyloxycarbonyl (Boc) protecting group on the amine. This Boc group is designed to be removed under acidic conditions, allowing for the subsequent attachment of a linker and a warhead that targets a specific protein for degradation.[4][5]

Mechanism of Action: VHL Recruitment by VH032-based PROTACs

The fundamental mechanism of action for a VH032-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This process can be broken down into the following key steps:

-

Binding to Target Protein and VHL: The PROTAC molecule, with its two distinct warheads, simultaneously binds to the protein of interest and the VHL E3 ligase.

-

Ternary Complex Formation: This simultaneous binding brings the target protein into close proximity with the VHL E3 ligase complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Polyubiquitination: A chain of ubiquitin molecules is typically added to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.

This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Quantitative Data: Binding Affinities of VH032 and Analogues

Table 1: Binding Affinities of VH032 and Analogues to VHL

| Compound | Assay Type | Binding Constant | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | |

| VH032 | Time-Resolved FRET (TR-FRET) | Ki = 33.4 nM | |

| VH032 | Fluorescence Polarization (FP) | IC50 = 454 nM | |

| VH298 | Isothermal Titration Calorimetry (ITC) | Kd = 80-90 nM | |

| VH298 | Time-Resolved FRET (TR-FRET) | Ki = 18.9 nM | |

| VH101 | Isothermal Titration Calorimetry (ITC) | Kd = 44 nM | |

| (S,R,S)-AHPC-Me | Not Specified | Not Specified | |

| MZ1 (PROTAC) | Time-Resolved FRET (TR-FRET) | Ki = 6.3 nM |

Note: Kd (dissociation constant), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration) are all measures of binding affinity, with lower values indicating stronger binding.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of VHL ligands and the PROTACs derived from them. Below are methodologies for key assays used in the field.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay is a highly sensitive method for quantifying the interaction between a ligand and its target protein.

Principle: A fluorescently labeled VHL ligand (tracer) and a terbium-labeled anti-tag antibody that binds to a tagged VHL protein complex are used. When the tracer binds to VHL, the terbium donor and the fluorescent acceptor on the tracer are in close proximity, resulting in a FRET signal. Unlabeled ligands, such as VH032, will compete with the tracer for binding to VHL, leading to a decrease in the FRET signal.

Protocol:

-

Reagents:

-

Tagged VHL-Elongin B-Elongin C (VBC) complex

-

Terbium-labeled anti-tag antibody

-

Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compounds (e.g., this compound after deprotection)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the VBC complex and the terbium-labeled antibody.

-

Add the test compounds or vehicle control.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Add the fluorescently labeled VHL ligand.

-

Incubate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.

-

Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm for terbium and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the signal ratio against the concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Fluorescence Polarization (FP) Assay

The FP assay is another common method for studying ligand-protein interactions in a homogeneous format.

Principle: A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled ligands can compete with the tracer for binding, causing a decrease in the polarization signal.

Protocol:

-

Reagents:

-

VBC complex

-

Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide or BODIPY FL VH032)

-

Assay buffer

-

Test compounds

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a black, low-volume 384-well plate, add the VBC complex and the fluorescent tracer.

-

Add the test compounds or vehicle control.

-

Incubate for a defined period (e.g., 60-90 minutes) at room temperature, protected from light.

-

Measure fluorescence polarization on a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the change in millipolarization (mP) units against the concentration of the test compound.

-

Fit the data to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a protein immobilized on a sensor chip.

Principle: A protein (e.g., VBC complex) is immobilized on a sensor chip. A solution containing the ligand of interest (analyte) is flowed over the chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

Protocol:

-

Instrumentation:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

-

Procedure:

-

Immobilize the VBC complex onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare serial dilutions of the analyte (e.g., deprotected this compound) in running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections with a suitable regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Conclusion

VH032 and its analogues are indispensable tools in the field of targeted protein degradation. This compound serves as a crucial, strategically protected intermediate for the synthesis of VHL-recruiting PROTACs. While quantitative binding data for this specific analogue is not the primary focus of research, a deep understanding of the binding characteristics of the parent VH032 molecule and its derivatives is essential for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the characterization of these important molecules, enabling researchers to advance the development of novel therapeutics based on the PROTAC technology.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C26H36N4O5S | CID 90287768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the VHL/HIF-1α Axis: A Technical Guide to the VH032-Mediated Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL)/Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway and the utility of the small molecule VH032 as a potent inhibitor. This document details the underlying molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core concepts.

The VHL/HIF-1α Pathway: A Master Regulator of Oxygen Homeostasis

The VHL/HIF-1α pathway is a critical cellular oxygen-sensing mechanism that governs the response to changes in oxygen availability. The key players in this pathway are the E3 ubiquitin ligase von Hippel-Lindau protein (VHL) and the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).

Under normal oxygen conditions (normoxia), specific prolyl hydroxylase domain (PHD) enzymes utilize molecular oxygen to hydroxylate key proline residues (Pro402 and Pro564 in human HIF-1α) within the oxygen-dependent degradation domain (ODD) of HIF-1α.[1] This post-translational modification creates a binding site for the VHL protein. VHL, as the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex (comprising Cullin-2, Rbx1, Elongin B, and Elongin C), then binds to the hydroxylated HIF-1α.[2][3] This interaction leads to the polyubiquitination of HIF-1α, marking it for rapid degradation by the 26S proteasome.[4][5] This continuous degradation keeps HIF-1α levels low in normoxic conditions.

In low oxygen conditions (hypoxia), the PHD enzymes are inactive due to the lack of their essential co-substrate, oxygen. Consequently, HIF-1α is not hydroxylated and is no longer recognized by VHL. This allows HIF-1α to escape degradation and accumulate in the cytoplasm. Stabilized HIF-1α then translocates to the nucleus, where it heterodimerizes with the constitutively expressed HIF-1β (also known as ARNT). This HIF-1α/HIF-1β complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of a multitude of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.

Diagram of the VHL/HIF-1α Signaling Pathway

References

- 1. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. bpsbioscience.com [bpsbioscience.com]

VH032 Analogue-2: A Linchpin for Novel PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. A critical component in the design of effective PROTACs is the E3 ligase ligand, which serves to recruit the cellular degradation machinery. The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited ligases in PROTAC development. Within the arsenal of VHL ligands, VH032 has emerged as a versatile and potent scaffold. This technical guide focuses on VH032 analogue-2 , a key intermediate engineered to streamline the synthesis of novel VHL-based PROTACs, thereby accelerating the discovery of new therapeutic agents.

This compound is a derivative of the established VHL ligand, VH032.[1][2] Its defining feature is the incorporation of a protective group that masks a reactive functional group. This strategic chemical modification allows for a more controlled and efficient synthesis of PROTACs. The protective group can be readily removed under specific, mild acidic conditions, unveiling a reactive handle for the covalent attachment of a linker and, subsequently, a target-specific warhead.[1][2] This approach circumvents potential side reactions and simplifies the purification of the final PROTAC molecule, making this compound an invaluable tool for medicinal chemists and drug developers.

Core Principles of this compound in PROTAC Synthesis

The fundamental utility of this compound lies in its capacity to serve as a stable, yet readily activatable, building block for PROTAC assembly. The general workflow for its use involves a two-step process following the synthesis of the target-binding ligand and a suitable linker.

-

Deprotection: The protective group on this compound is removed, typically under acidic conditions, to expose a reactive functional group (e.g., an amine or a carboxylic acid).

-

Conjugation: The deprotected VH032 analogue is then coupled to a linker, which is subsequently or concurrently attached to the ligand for the protein of interest (POI).

This modular approach allows for the rapid generation of a library of PROTACs with varying linkers and target-binding moieties, facilitating the optimization of degrader potency and selectivity.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using this compound operate through the canonical mechanism of inducing targeted protein degradation via the ubiquitin-proteasome pathway. The resulting PROTAC, comprising the VH032-derived moiety, a linker, and a POI-binding ligand, orchestrates the formation of a ternary complex between the VHL E3 ligase and the target protein. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific protocols for PROTACs derived from this compound are not publicly available, the following represents a generalized and representative methodology based on standard practices in the field for the synthesis and evaluation of VHL-based PROTACs.

General Synthesis of a PROTAC using a VH032 Analogue

This protocol assumes the use of a VH032 analogue with a Boc-protected amine, which upon deprotection, is coupled to a linker possessing a carboxylic acid functional group.

1. Deprotection of the VH032 Analogue:

-

Dissolve the Boc-protected VH032 analogue in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of an acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting amine salt is typically used in the next step without further purification.

2. Amide Coupling to the Linker:

-

Dissolve the deprotected VH032 analogue and the linker-carboxylic acid in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the coupling reaction.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.

3. Coupling of the Linker-VH032 Moiety to the POI Ligand:

-

The purified linker-VH032 conjugate, now possessing a terminal reactive group from the linker, is coupled to the POI ligand using an appropriate conjugation chemistry (e.g., another amide coupling, click chemistry, etc.).

-

The reaction conditions and purification methods are highly dependent on the nature of the reactive groups on the linker and the POI ligand.

General PROTAC synthesis workflow.

Key In Vitro Assays for PROTAC Evaluation

1. Binding Affinity Assays (e.g., Isothermal Titration Calorimetry - ITC, Surface Plasmon Resonance - SPR):

-

Objective: To determine the binding affinities (Kd) of the PROTAC for both the VHL E3 ligase and the target protein.

-

Methodology (ITC): A solution of the PROTAC is titrated into a solution containing either the VHL complex (e.g., VCB, which is VHL, Elongin C, and Elongin B) or the purified target protein/domain in the sample cell of a microcalorimeter. The heat changes upon binding are measured to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).

2. Ternary Complex Formation Assays (e.g., Fluorescence Polarization - FP, Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

Objective: To confirm that the PROTAC can simultaneously bind to both VHL and the target protein to form a stable ternary complex.

-

Methodology (TR-FRET): A fluorescently labeled VHL protein and a differently labeled target protein (or antibodies against them) are incubated with varying concentrations of the PROTAC. The formation of the ternary complex brings the fluorophores into close proximity, resulting in a FRET signal that is proportional to the amount of complex formed.

3. In-Cell Target Degradation Assays (e.g., Western Blot, In-Cell Western, Proteomics):

-

Objective: To quantify the dose- and time-dependent degradation of the target protein in a cellular context.

-

Methodology (Western Blot): Cells are treated with increasing concentrations of the PROTAC for a defined period. Cell lysates are then prepared, and the levels of the target protein, VHL, and a loading control (e.g., actin or tubulin) are assessed by immunoblotting. The band intensities are quantified to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

4. Selectivity Profiling (e.g., Mass Spectrometry-based Proteomics):

-

Objective: To assess the selectivity of the PROTAC by measuring its effect on the entire cellular proteome.

-

Methodology: Cells are treated with the PROTAC, and the total proteome is extracted and analyzed by quantitative mass spectrometry (e.g., using Tandem Mass Tags - TMT). This allows for the identification and quantification of proteins that are degraded, providing a global view of the PROTAC's selectivity.

Quantitative Data for Representative VH032-Based PROTACs

While specific data for PROTACs derived directly from this compound is not available in the public domain, the following tables summarize key quantitative parameters for well-characterized PROTACs that utilize the parent VH032 scaffold. This data serves as a valuable reference for the expected performance of PROTACs synthesized using this compound.

Table 1: Binding Affinities of VH032 and Representative PROTACs to VHL and Target Proteins

| Compound | Target Protein | VHL Binding (Kd, nM) | Target Binding (Kd, nM) | Reference |

| VH032 | - | 185 | - | [1] |

| MZ1 | BRD4 | 70 | 26 | |

| VZ185 | BRD9 | 33 | 15 |

Table 2: Cellular Degradation Potency of Representative VH032-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |

| MZ1 | BRD4 | HeLa | 13 | >95 | 24 | |

| VZ185 | BRD9 | MOLM-13 | 5 | >95 | 18 |

Conclusion

This compound represents a significant advancement in the toolkit for PROTAC development. By providing a protected, yet readily functionalizable, VHL ligand, it simplifies the synthetic process and facilitates the rapid generation and optimization of novel protein degraders. The established potency of PROTACs derived from the parent VH032 scaffold underscores the immense potential of this chemical series. As researchers continue to explore new therapeutic targets, the strategic use of intermediates like this compound will be instrumental in accelerating the translation of targeted protein degradation from a promising technology into a transformative therapeutic modality.

References

A Technical Guide to the Utilization of VH032 Analogue-2 in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032 analogue-2 is a synthetic intermediate crucial for the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to induce the degradation of specific target proteins. This molecule is an analogue of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Specifically, this compound is a Boc-protected form of a VH032 derivative, rendering it a stable precursor for the synthesis of VHL-recruiting PROTACs. The tert-butyloxycarbonyl (Boc) protecting group masks a reactive amine, which, upon removal, allows for the covalent attachment of a linker and a ligand for a protein of interest. This guide provides an in-depth overview of the core concepts, experimental protocols, and signaling pathways relevant to the use of this compound in the development of novel therapeutics.

Core Functionality: A Precursor to a VHL Ligand

This compound itself is not biologically active in its protected form. Its utility lies in its role as a key building block. The active VHL-binding moiety is revealed upon the removal of the Boc protecting group under acidic conditions.[1] The deprotected amine then serves as a conjugation point for a chemical linker, which is subsequently attached to a ligand for a target protein. The resulting heterobifunctional molecule, the PROTAC, can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Quantitative Data for the Active VH032 Ligand and Analogues

While no biological data is available for the protected this compound, extensive research has characterized the binding affinity of its parent compound, VH032, and related analogues to the VHL protein complex. This data is critical for understanding the potency of the active, deprotected form of this compound.

| Compound | Binding Assay | Parameter | Value (nM) |

| VH032 | Fluorescence Polarization (FP) | Kᵢ | 142.1 |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 33.4 | |

| - | IC₅₀ | 352.2 | |

| Isothermal Titration Calorimetry (ITC) | Kₔ | 185 | |

| VH298 | Fluorescence Polarization (FP) | Kᵢ | 110.4 |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 18.9 | |

| Isothermal Titration Calorimetry (ITC) | Kₔ | 80-90 | |

| VH032 phenol | Fluorescence Polarization (FP) | Kᵢ | 77.9 |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 14.6 | |

| BOC-VH032 | Fluorescence Polarization (FP) | Kᵢ | 8000 |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Kᵢ | 2100 |

Note: Data for VH032 and its analogues are presented to reflect the expected activity of the deprotected form of this compound. The significantly weaker binding of BOC-VH032 highlights the necessity of the deprotection step.[2]

Experimental Protocols

Boc Deprotection of this compound

This protocol describes the general procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the active amine for PROTAC synthesis.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stir bar

-

Ice bath

-

Rotary evaporator

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Filtration apparatus

Procedure:

-

Dissolve this compound in anhydrous DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an excess of TFA (typically 5-10 equivalents, or a 20-50% solution in DCM) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The crude product is the trifluoroacetate salt of the deprotected amine. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the free amine, which can be used in the next synthetic step without further purification.[3][4]

Fluorescence Polarization (FP) Assay for VHL Binding

This assay is used to determine the binding affinity of the deprotected VH032 analogue by measuring its ability to displace a fluorescently labeled tracer from the VHL protein complex.

Materials:

-

Purified VHL-ElonginB-ElonginC (VCB) complex

-

Fluorescently labeled HIF-1α peptide (e.g., FAM-DEALA-Hyp-YIPD)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Deprotected VH032 analogue (test compound)

-

384-well black, low-binding microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a 2X working stock of the VCB protein complex in assay buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.

-

Prepare serial dilutions of the deprotected VH032 analogue at 40X the final desired concentration in 100% DMSO. Dilute these 1:20 in assay buffer to create a 2X working stock with 5% DMSO.

-

Add 5 µL of the 2X test compound solutions to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known saturating VHL inhibitor or no VCB complex).

-

Add 5 µL of the 2X VCB protein solution to all wells except the 100% inhibition control (if using no protein).

-

Mix gently and incubate for 15-30 minutes at room temperature.

-

Add 10 µL of a 2X solution of the fluorescently labeled HIF-1α peptide to all wells. The final volume in each well will be 20 µL.

-

Incubate for a further 30-60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a plate reader. The data can be used to calculate percent inhibition and determine the IC₅₀ value of the test compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between the deprotected VH032 analogue and the VHL protein complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified VCB complex (ligand)

-

Deprotected VH032 analogue (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the VCB complex onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the deprotected VH032 analogue in running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer flows over the surface.

-

A reference flow cell without the immobilized VCB complex should be used to subtract non-specific binding.

-

The binding events are monitored in real-time as a change in resonance units (RU).

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key biological pathway and a typical experimental workflow involving this compound.

Caption: VHL-HIF-1α signaling pathway and inhibition.

Caption: Experimental workflow for PROTAC synthesis and validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: VH032 Analogue-2 Linker Chemistry and Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. A key component in many successful PROTACs is the E3 ligase ligand, which recruits the E3 ubiquitin ligase to the target protein. VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase and serves as a foundational building block for PROTAC development.[1][2][3] "VH032 analogue-2" is a key synthetic intermediate that facilitates the straightforward attachment of various linkers, enabling the rapid generation of diverse PROTAC libraries.[4]

These application notes provide a detailed overview of the linker chemistry and conjugation protocols for this compound, empowering researchers to efficiently synthesize novel PROTAC molecules for their specific targets.

This compound: A Versatile Intermediate for PROTAC Synthesis

This compound is a derivative of VH032 that has been modified to include a protective group, typically a tert-butyloxycarbonyl (Boc) group, on a reactive amine.[4] This protective group allows for selective chemical modifications at other positions of the molecule and can be readily removed under acidic conditions to unveil the amine for linker conjugation. This strategy is fundamental in the modular synthesis of PROTACs, where a VHL ligand, a linker, and a target protein ligand are systematically assembled.

The general workflow for utilizing this compound in PROTAC synthesis involves a two-step process:

-

Deprotection: Removal of the Boc protective group to expose the reactive amine.

-

Conjugation: Coupling of the deprotected VH032 analogue to a linker moiety.

This modular approach allows for the facile variation of linker length, composition, and attachment chemistry, which are critical parameters for optimizing the efficacy of a PROTAC.

Experimental Protocols

The following protocols are representative methods for the deprotection of this compound and its subsequent conjugation to a linker. Researchers should adapt these protocols based on the specific linker and target protein ligand being used.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to yield the free amine, which is ready for conjugation.

Materials:

-

This compound (with Boc protection)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected VH032 analogue.

-

The crude product can be used directly in the next step or purified by column chromatography if necessary.

Expected Outcome:

The deprotection should yield the corresponding free amine of the VH032 analogue. The success of the reaction should be confirmed by LC-MS analysis, which will show a decrease in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).

Protocol 2: Amide Bond Formation with a Carboxylic Acid-Terminated Linker

This protocol details the conjugation of the deprotected VH032 analogue to a linker containing a terminal carboxylic acid group, forming a stable amide bond.

Materials:

-

Deprotected VH032 analogue (from Protocol 1)

-

Carboxylic acid-terminated linker (e.g., PEG or alkyl linker)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

High-performance liquid chromatography (HPLC) for purification

-

Lyophilizer

Procedure:

-

Dissolve the deprotected VH032 analogue and the carboxylic acid-terminated linker (typically 1.0-1.2 equivalents) in anhydrous DMF.

-

Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and purify the crude product by preparative reverse-phase HPLC.

-

Combine the fractions containing the pure product and lyophilize to obtain the final VH032-linker conjugate as a solid.

Characterization:

The final product should be characterized by:

-

LC-MS: To confirm the molecular weight of the conjugate.

-

¹H and ¹³C NMR: To verify the chemical structure.

-

HPLC: To determine the purity of the final compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a VH032-linker conjugate. Actual results may vary depending on the specific substrates and reaction conditions used.

| Step | Reactants | Key Reagents | Solvent | Time (h) | Yield (%) | Purity (%) |

| Deprotection | This compound (Boc) | TFA, DCM | DCM | 2-4 | >95 (crude) | - |

| Conjugation | Deprotected VH032, Linker-COOH | HATU, DIPEA | DMF | 4-12 | 60-80 | >95 |

Mandatory Visualizations

Caption: Workflow for the synthesis of a PROTAC using this compound.

Caption: Mechanism of action of a VH032-based PROTAC.

References

Application Notes and Protocols for Designing PROTACs with VH032 Analogue-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing a key intermediate, VH032 analogue-2, a ligand for the von Hippel-Lindau (VHL) E3 ligase. This compound is an ideal starting point for PROTAC synthesis as its protecting group can be readily removed under acidic conditions, allowing for direct conjugation to a linker and a POI-binding ligand.[1][2]

Herein, we present a hypothetical case study on the design of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, using this compound.

PROTAC Design and Synthesis Workflow

The general workflow for designing and synthesizing a PROTAC using this compound involves several key steps, from the initial deprotection of the VHL ligand to the final purification of the PROTAC molecule.

References

Application Notes and Protocols for VH032 Analogue-2 Cellular Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032 and its analogues are crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), serving as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The cellular permeability of these analogues is a critical determinant of the overall efficacy of the resulting PROTAC, as the molecule must cross the cell membrane to engage its intracellular target. This document provides detailed application notes and protocols for assessing the cellular permeability of VH032 analogue-2 and other similar compounds using two standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

VH032 itself is known to have poor cellular permeability.[1] Understanding the permeability of its analogues, such as this compound, is therefore essential for the design of effective PROTACs. While specific permeability data for this compound (CAS: 1448189-66-9) is not extensively available in the public domain, the methodologies described herein are the standard industry practice for determining such parameters.[2] The provided data on other VH032-based compounds will serve as a valuable reference for interpreting experimental results.

Signaling Pathway of VHL-mediated Ubiquitination

VH032 and its analogues function by recruiting the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated, allowing it to be recognized by VHL, leading to its degradation. Small molecules like VH032 mimic the hydroxylated HIF-1α, enabling them to bind to VHL.

Caption: VHL signaling in normoxia and PROTAC-mediated degradation.

Data Presentation: Permeability of VH032 Analogues and PROTACs

The following table summarizes the Parallel Artificial Membrane Permeability Assay (PAMPA) data for various VH032-based molecules from published literature.[3] This data can be used to benchmark the results obtained for this compound. The effective permeability (Pe) is a measure of the rate at which a compound diffuses across the artificial membrane.

| Compound ID | Description | Molecular Weight (Da) | ALogP | HBD | HBA | Effective Permeability (Pe) (10⁻⁶ cm/s) |

| VH032 | VHL Ligand | 472.6 | 2.9 | 3 | 6 | Low (not explicitly quantified in cited study) |

| Analogue 4 | N-terminally capped VH032 analogue | 617.8 | 3.8 | 3 | 7 | 8.6 |

| Analogue 6 | VH032 with a 3-unit PEG linker | 750.0 | 2.5 | 3 | 10 | 0.2 |

| PROTAC 7 | VH032-based PROTAC (MZ series) | 948.2 | 4.3 | 4 | 12 | 0.6 |

| PROTAC 9 | VH032-based PROTAC (MZ series) | 1036.4 | 3.0 | 4 | 15 | 0.006 |

| PROTAC 15 | VH032-based PROTAC (AT series) | 966.3 | 4.3 | 4 | 11 | 0.005 |

| PROTAC 17 | VH032-based PROTAC (AT series) | 922.3 | 4.9 | 3 | 10 | 0.002 |

HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors.

Experimental Protocols

Two primary assays are recommended for evaluating the cellular permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and the Caco-2 cell permeability assay for a more comprehensive assessment that includes active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability. It is a valuable tool for early-stage drug discovery to rank compounds based on their ability to diffuse across a lipid membrane.

Experimental Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Detailed Protocol:

-

Preparation of Solutions:

-

Donor Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane integrity.

-

Acceptor Solution: Use the same buffer as the donor solution, which may also contain a "sink" agent like bovine serum albumin (BSA) to mimic physiological conditions and prevent saturation.

-

Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine) in an organic solvent such as dodecane.

-

-

Assay Procedure:

-

Coat the wells of a 96-well filter plate (e.g., with a PVDF membrane) with a small volume (e.g., 5 µL) of the lipid solution.

-

Add the acceptor solution to the wells of a 96-well acceptor plate.

-

Carefully place the coated filter plate on top of the acceptor plate, ensuring no air bubbles are trapped.

-

Add the donor solution containing this compound to the wells of the filter plate.

-

Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.

-

After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) * (Vd + Va)) / (C0 * Vd)) Where:

-

Vd = Volume of the donor well

-

Va = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

Ca(t) = Concentration in the acceptor well at time t

-

C0 = Initial concentration in the donor well

-

-

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a more biologically relevant model that uses a monolayer of human colorectal adenocarcinoma cells. These cells differentiate to form a polarized monolayer with tight junctions and express various transporters, thus allowing for the assessment of both passive and active transport, as well as efflux.

Experimental Workflow:

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Detailed Protocol:

-

Cell Culture:

-

Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate.

-

Culture the cells for 21-28 days in a humidified incubator at 37°C with 5% CO2 to allow for differentiation and the formation of a confluent, polarized monolayer.

-

-

Monolayer Integrity Check:

-

Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.

-

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

-

Prepare the dosing solution of this compound in the transport buffer at the desired concentration (e.g., 10 µM).

-

For Apical to Basolateral (A to B) permeability: Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.

-

For Basolateral to Apical (B to A) permeability: Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the donor and receiver compartments.

-

-

Sample Analysis and Calculation:

-

Determine the concentration of this compound in the collected samples using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt = The rate of permeation of the drug across the cells

-

A = The surface area of the membrane

-

C0 = The initial concentration of the drug in the donor compartment

-

-

The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

-

Conclusion

References

Application Notes and Protocols for In Vitro Degradation Assays Using VH032 Analogue-2 Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

This document provides detailed application notes and protocols for conducting in vitro degradation assays using PROTACs synthesized from VH032 analogue-2, a key intermediate for recruiting the von Hippel-Lindau (VHL) E3 ligase. While specific degradation data for PROTACs derived from this compound is not yet widely published, the protocols and data presented herein are based on well-characterized PROTACs utilizing the closely related VH032 moiety. These notes are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.

Mechanism of Action of VH032-Based PROTACs

VH032 and its analogues are potent ligands for the VHL E3 ligase. PROTACs incorporating a VH032 analogue function by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity-induced event leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, resulting in its polyubiquitination and subsequent degradation by the proteasome.

Data Presentation: In Vitro Degradation of Representative Targets

The following tables summarize quantitative data for the in vitro degradation of various target proteins using well-characterized VH032-based PROTACs. This data is representative of the performance that can be expected from PROTACs synthesized using this compound.

Table 1: Degradation of BRD4 by a VH032-based PROTAC (e.g., MZ1)